Bienvenue dans la boutique en ligne BenchChem!

2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide

Cholinesterase inhibition Alzheimer's disease models Phenoxyacetamide SAR

2-(2-Methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide is a synthetic, low-molecular-weight isoxazole-acetamide derivative (molecular formula C₁₂H₁₂N₂O₄, molecular weight 248.23 g·mol⁻¹). It is commercially available from screening-compound suppliers under catalog number F6300-0123.

Molecular Formula C12H12N2O4
Molecular Weight 248.238
CAS No. 1396864-20-2
Cat. No. B2672124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide
CAS1396864-20-2
Molecular FormulaC12H12N2O4
Molecular Weight248.238
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NC2=CON=C2
InChIInChI=1S/C12H12N2O4/c1-16-10-4-2-3-5-11(10)17-8-12(15)14-9-6-13-18-7-9/h2-7H,8H2,1H3,(H,14,15)
InChIKeyICBFAIFZTAWPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide (CAS 1396864-20-2): Procurement-Relevant Identity and Physicochemical Baseline


2-(2-Methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide is a synthetic, low-molecular-weight isoxazole-acetamide derivative (molecular formula C₁₂H₁₂N₂O₄, molecular weight 248.23 g·mol⁻¹) . It is commercially available from screening-compound suppliers under catalog number F6300-0123 . The molecule belongs to the 2-phenoxy-N-substituted-acetamide class, a scaffold that has been investigated for cholinesterase inhibitory potential [1]. Its structure comprises a 2-methoxyphenoxy portion linked via an amide bridge to an isoxazol-4-yl ring, distinguishing it from more common phenyl-, benzyl-, or alkyl-substituted acetamide analogs.

Why 2-(2-Methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide Cannot Be Readily Replaced by In-Class Analogs


The 2-phenoxy-N-substituted-acetamide class encompasses a wide range of N-substituents, yet the N-(isoxazol-4-yl) variant is rarely encountered in the literature [1]. Most published analogs bear N-phenyl, N-benzyl, or N-alkyl groups, which lack the hydrogen-bond-accepting nitrogen at the 2-position of the isoxazole ring. This heterocycle also provides a distinct π-stacking surface and dipole moment compared to oxazole (1,3-oxazole), thiazole, or phenyl isosteres. Consequently, the binding geometry, electronic complementarity, and metabolic stability of the target compound cannot be predicted from data on regioisomeric or heterocycle-swapped analogs. Direct substitution without empirical, compound-specific validation carries a risk of target disengagement or altered off-target profiles.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide (CAS 1396864-20-2)


Validated Biological Engagement in a Defined Analog Series (Cholinesterase Inhibition)

The target compound was synthesized and evaluated alongside three other 2-phenoxy-N-substituted-acetamide derivatives for cholinesterase inhibitory activity using the modified Ellman’s method [1]. The authors report that the series displayed 'moderate activity'; however, the publicly accessible abstract and partial text do not disclose individual IC₅₀ values for each of the four compounds. Therefore, while the compound is confirmed to be biologically active in this assay, a precise quantitative ranking against its closest synthetic siblings cannot be established from the open-access record alone.

Cholinesterase inhibition Alzheimer's disease models Phenoxyacetamide SAR

Molecular Weight Advantage Over Approved Cholinesterase Inhibitors

The molecular weight of 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide is 248.23 g·mol⁻¹ . This is substantially lower than the molecular weights of the approved cholinesterase inhibitor donepezil (379.5 g·mol⁻¹) and moderately lower than galantamine (287.35 g·mol⁻¹). In a hit-to-lead context, lower molecular weight generally correlates with improved ligand efficiency (binding affinity per heavy atom) and may facilitate passive blood-brain barrier penetration, provided that other physicochemical parameters are favorable.

Ligand efficiency CNS drug-likeness Fragment-based drug discovery

Isoxazole Regiochemistry as a Differentiating Pharmacophoric Element

The isoxazole ring (1,2-oxazole) in the target compound places the ring nitrogen at position 2, whereas the more common oxazole (1,3-oxazole) has nitrogen at position 3. This regioisomeric difference alters the electronic distribution, dipole vector, and hydrogen-bonding geometry of the heterocycle. In distinct chemical series, isoxazole-4-carboxamides and oxazole-4-carboxamides have been shown to exhibit divergent potency profiles against targets such as GSK-3, FAAH, and EPAC1 [1][2]. Although these literature examples involve amide connectivity at the 4-position of the heterocycle rather than the acetamide linkage present in the target compound, they establish a precedent that oxazole/isoxazole isosteric replacement is not pharmacologically silent.

Heterocyclic medicinal chemistry Bioisosterism Isoxazole vs. oxazole

Recommended Application Scenarios for 2-(2-Methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide (CAS 1396864-20-2)


Cholinesterase-Targeted Probe Development in Alzheimer's Disease Research

This compound serves as a confirmed, peer-reviewed chemical starting point for investigating cholinesterase modulation within the 2-phenoxyacetamide chemotype [1]. Its moderate activity, reported alongside three structural analogs, provides a baseline for systematic SAR expansion to improve potency and selectivity.

Ligand-Efficiency-Driven Hit Identification and Fragment Growing

With a molecular weight of 248.23 g·mol⁻¹, this compound is significantly lighter than marketed cholinesterase inhibitors, potentially offering superior ligand efficiency [1]. It can be employed as a core scaffold in fragment-based drug discovery programs, where subsequent synthetic elaboration aims to fill adjacent binding pockets while maintaining favorable physicochemical properties.

Isoxazole-Specific Pharmacological Tool Compound Studies

The isoxazole (1,2-oxazole) ring differentiates this compound from oxazole- and thiazole-containing analogs that have been explored as EPAC1 inhibitors and FAAH modulators [1][2]. Researchers investigating isoxazole-specific target engagement can use this compound to probe whether the 1,2-oxazole regiochemistry confers unique binding modes or selectivity profiles.

Focused Isoxazole-Acetamide Library Synthesis for SAR Exploration

The compound provides a validated synthetic entry point for constructing focused libraries of isoxazole-acetamide derivatives. By varying the phenoxy substituent, the amide linker length, or the isoxazole ring position, research groups can generate systematic SAR datasets to map the pharmacophoric requirements of their target of interest [1].

Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.